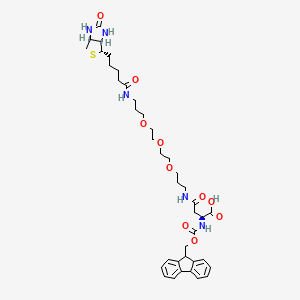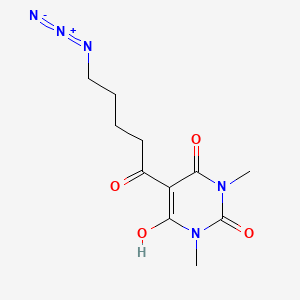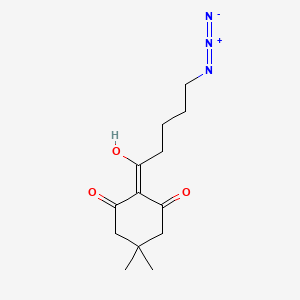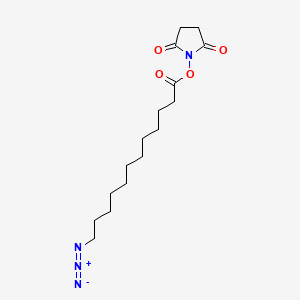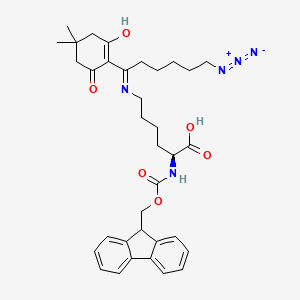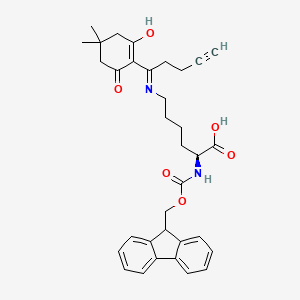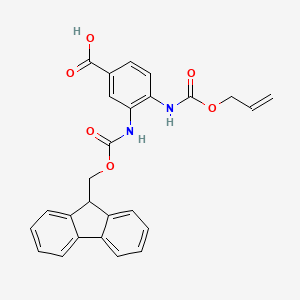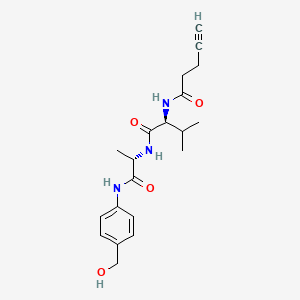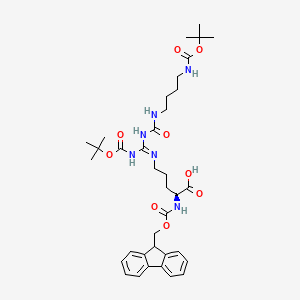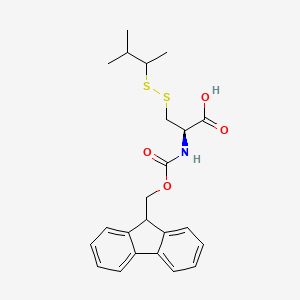
Fmoc-L-Cys(SIT)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Cysteine(SIT)-OH: is a derivative of the amino acid cysteine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the thiol group of cysteine during the synthesis process. The Fmoc group is removed under mild basic conditions, making it a popular choice for synthesizing complex peptides and proteins.
Mecanismo De Acción
Target of Action
Fmoc-L-Cys(SIT)-OH is a derivative of the amino acid cysteine, with a fluorenylmethoxycarbonyl (Fmoc) protecting group . The primary target of this compound is the thiol group in cysteine residues of peptides and proteins . The role of this compound is to protect the cysteine residues during peptide synthesis, allowing for the creation of complex disulfide-rich peptides and proteins .
Mode of Action
The this compound compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis . This process involves the use of a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed under basic conditions, typically using piperidine . This reveals the free amine group of the cysteine residue, which can then participate in peptide bond formation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of peptides and proteins . Specifically, this compound facilitates the formation of disulfide bonds, which are crucial for the correct folding and stability of many proteins . The downstream effects include the successful synthesis of complex peptides and proteins, including those with multiple disulfide bonds .
Pharmacokinetics
For instance, its stability under the conditions used for Fmoc deprotection (i.e., repeated treatments with piperidine) is crucial for its role in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of complex peptides and proteins . By protecting the cysteine residues during synthesis, this compound allows for the controlled formation of disulfide bonds . This leads to the correct folding of the peptide or protein, which is essential for its biological function .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out . For instance, the pH of the reaction environment can affect the rate of Fmoc deprotection . Additionally, the choice of solvent can also have an impact. Some studies have suggested that greener solvents can be used in Fmoc-based peptide synthesis without impairing the synthetic process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Cysteine(SIT)-OH typically involves the protection of the cysteine thiol group followed by the introduction of the Fmoc group. The process begins with the protection of the thiol group using a suitable protecting group such as trityl (Trt) or acetamidomethyl (Acm). The protected cysteine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to introduce the Fmoc group. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: In an industrial setting, the production of Fmoc-L-Cysteine(SIT)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-L-Cysteine(SIT)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Alkylated or acylated cysteine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-L-Cysteine(SIT)-OH is extensively used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the cysteine thiol group, facilitating the synthesis of complex peptides with multiple disulfide bonds.
Biology: In biological research, Fmoc-L-Cysteine(SIT)-OH is used to study protein folding, structure, and function. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine: The compound is used in the synthesis of peptide-based drugs, including those targeting cancer, infectious diseases, and metabolic disorders. It is also used in the development of diagnostic tools and biomarkers.
Industry: Fmoc-L-Cysteine(SIT)-OH is used in the production of peptide-based materials, including hydrogels, nanomaterials, and biomaterials for tissue engineering and regenerative medicine.
Comparación Con Compuestos Similares
Fmoc-L-Cysteine(Trt)-OH: Similar to Fmoc-L-Cysteine(SIT)-OH but uses a trityl protecting group.
Fmoc-L-Cysteine(Acm)-OH: Uses an acetamidomethyl protecting group.
Fmoc-L-Cysteine(Mmt)-OH: Uses a monomethoxytrityl protecting group.
Uniqueness: Fmoc-L-Cysteine(SIT)-OH is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal. The choice of protecting group can influence the overall yield and purity of the synthesized peptide, making Fmoc-L-Cysteine(SIT)-OH a valuable tool in peptide chemistry.
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylbutan-2-yldisulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S2/c1-14(2)15(3)30-29-13-21(22(25)26)24-23(27)28-12-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t15?,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPKLVSLCQPEHS-FXMQYSIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C)SSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
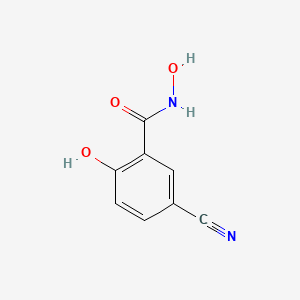
![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)
